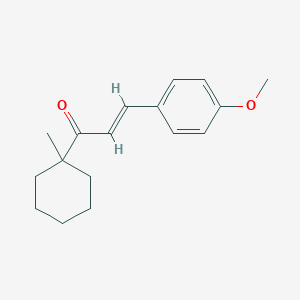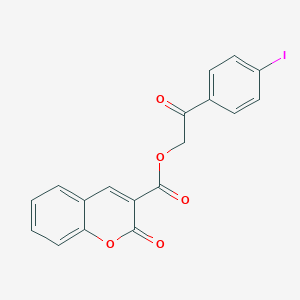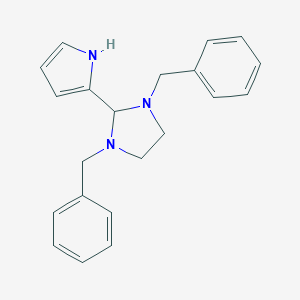
2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine is a chemical compound that has gained significant attention in the field of scientific research in recent years. It is a heterocyclic compound that contains both imidazole and thiophene rings, making it a unique and versatile molecule that has potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for cell growth and survival. It also induces apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are essential for cell growth and survival. It also induces apoptosis in cancer cells by activating certain signaling pathways. Additionally, it has been shown to have antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine in lab experiments is its potent anticancer activity. It has been shown to be effective against various cancer cell lines, making it a promising candidate for the development of new cancer therapies. Additionally, it has antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics. One of the main limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine. One direction is the development of new cancer therapies based on this compound. It has been shown to be effective against various cancer cell lines, and further research is needed to determine its potential as a cancer treatment. Another direction is the development of new antibiotics based on this compound. It has been shown to have antibacterial and antifungal activity, and further research is needed to determine its potential as a new antibiotic. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the field of organic electronics.
Méthodes De Synthèse
The synthesis of 2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 1,3-diphenylurea in the presence of a catalyst. The reaction proceeds through a condensation reaction, which results in the formation of the desired product. This method has been optimized to obtain high yields and purity of the compound.
Applications De Recherche Scientifique
2-(5-Bromothiophen-2-yl)-1,3-diphenylimidazolidine has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit potent anticancer activity against various cancer cell lines. It works by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use as an antibacterial and antifungal agent. Additionally, it has been shown to have potential applications in the field of organic electronics due to its unique electronic properties.
Propriétés
IUPAC Name |
2-(5-bromothiophen-2-yl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2S/c20-18-12-11-17(23-18)19-21(15-7-3-1-4-8-15)13-14-22(19)16-9-5-2-6-10-16/h1-12,19H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIHBXUZRBLEKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC=C(S3)Br)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[5-methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B392437.png)
![4-[2,4,6-Tri(propan-2-yl)phenyl]morpholine](/img/structure/B392440.png)
![2-[2,5-dioxo-1-(4-propoxyphenyl)azolidin-3-ylthio]-N-(4-chlorophenyl)acetamide](/img/structure/B392441.png)
![4-[(2,3-Dichlorophenyl)sulfonyl]morpholine](/img/structure/B392443.png)

![3-[({3-nitro-4-methylphenyl}imino)methyl]-2-methyl-1H-indole](/img/structure/B392446.png)
![N-[(5-bromo-2-thienyl)methylene]-N-(4-methoxyphenyl)amine](/img/structure/B392449.png)


![N-{4-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-N-methylacetamide](/img/structure/B392453.png)
![4-[(5-nitro-2-oxoindol-3-yl)amino]benzamide](/img/structure/B392454.png)